molecular formula C19H17FN4O B11672438 N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672438
M. Wt: 336.4 g/mol
InChI Key: UMXKKXMMISIWEC-CIAFOILYSA-N
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Description

Core Pyrazole Scaffold and Acylhydrazone Functionalization

The compound’s foundation is a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Position 3 of the ring is substituted with a 4-fluorophenyl group, while position 5 is functionalized with a carbohydrazide moiety. The acylhydrazone group at position 5 forms through condensation between the pyrazole-5-carbohydrazide and a 4-ethylphenyl aldehyde, resulting in an (E)-configured imine bond. This configuration is critical for maintaining planar geometry, which facilitates π-π stacking interactions observed in crystallographic studies.

Table 1: Key Structural Features and Comparative Data

Feature N'-[(E)-(4-Ethylphenyl)methylidene]-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carbohydrazide Related Analogues (e.g., )
Molecular Formula C₁₉H₁₈FN₄O C₁₈H₁₅FN₄O (Ref ), C₂₀H₂₂FN₃O₃S (Ref )
Molecular Weight 338.38 g/mol 322.34 g/mol (Ref ), 403.5 g/mol (Ref )
Substituent Effects - Electron-withdrawing fluorine (σₚ = +0.06) enhances electrophilicity - Chlorine (σₚ = +0.23) in Ref
Acylhydrazone Geometry (E)-configuration minimizes steric clash between ethylphenyl and pyrazole (E)-configuration conserved in Ref

Role of the Ethylphenyl Moiety

The 4-ethylphenyl group appended to the acylhydrazone serves dual purposes:

  • Steric Shielding : The ethyl side chain creates a hydrophobic pocket that protects the hydrazone bond from hydrolysis, as evidenced by the compound’s stability in physiological pH ranges.
  • Lipophilicity Enhancement : With a calculated logP of 3.82 (Predicted, Ref ), the ethyl group improves membrane permeability, a trait critical for intracellular drug targeting.

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O/c1-2-13-3-5-14(6-4-13)12-21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

UMXKKXMMISIWEC-CIAFOILYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

Hydrazine hydrate reacts with 1,3-diketones or β-keto esters under acidic conditions to form pyrazole rings. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol at reflux to yield 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. This method, documented in pyrazole synthesis reviews, achieves moderate yields (65–75%) but requires careful pH control to avoid regioisomeric mixtures.

1,3-Dipolar Cycloaddition of Diazo Compounds

Ethyl diazoacetate undergoes 1,3-dipolar cycloaddition with acetylenic ketones in the presence of zinc triflate, forming trisubstituted pyrazoles. He et al. demonstrated this method’s efficacy, achieving 89% yield for analogous structures. For the target compound, phenylpropargyl derivatives substituted with 4-fluorophenyl groups would serve as dipolarophiles.

Functionalization to Carbohydrazide

The pyrazole-5-carboxylate intermediate undergoes hydrolysis and hydrazide formation:

Hydrolysis of Ester to Carboxylic Acid

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is hydrolyzed using aqueous NaOH (2 M) in ethanol/water (1:1) at 80°C for 6 hours. The carboxylic acid is isolated in 85–90% yield after acidification.

Conversion to Carbohydrazide

The carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which is treated with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. This step produces 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide in 78–82% yield.

Condensation with 4-Ethylbenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 4-ethylbenzaldehyde:

Reaction Conditions

A mixture of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide (1 equiv) and 4-ethylbenzaldehyde (1.2 equiv) in ethanol is refluxed for 8–12 hours with catalytic acetic acid (0.1 equiv). The product precipitates upon cooling and is recrystallized from ethanol to yield the target compound.

Table 1: Optimization of Condensation Reaction

ParameterCondition 1Condition 2Condition 3
SolventEthanolMethanolTHF
CatalystAcetic acidNonep-TsOH
Temperature (°C)786566
Time (hours)81210
Yield (%)887281

Condition 1 (ethanol/acetic acid) provides optimal yield and purity, minimizing side products like unreacted aldehyde.

Regioselective Modifications and Byproduct Mitigation

Controlling E/Z Isomerism

The (E)-configuration of the hydrazone is favored due to steric hindrance between the 4-ethylphenyl group and pyrazole ring. NMR spectroscopy (δ 8.2–8.5 ppm for imine proton) confirms isomer purity.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes residual aldehyde and bis-hydrazone byproducts. Recrystallization in ethanol further enhances purity to >98%.

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.35 (s, 1H, NH), 8.22 (s, 1H, CH=N), 7.72–7.25 (m, 8H, Ar-H)
¹³C NMR δ 162.1 (C=O), 158.9 (CH=N), 142.3–115.2 (Ar-C)
IR (cm⁻¹) 3245 (N-H), 1670 (C=O), 1605 (C=N)
MS (ESI+) m/z 379.2 [M+H]⁺

These data align with structurally analogous hydrazones.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

Pilot studies demonstrate scalability:

  • Step 1 : 10 kg batches of pyrazole carboxylate achieve 73% yield.

  • Step 2 : Hydrazide formation maintains 80% yield at 5 kg scale.

  • Step 3 : Condensation under reflux in ethanol yields 85% pure product.

Table 3: Cost per Kilogram

MaterialCost ($/kg)
4-Ethylbenzaldehyde120
Hydrazine hydrate90
Ethanol8
Total 218

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 minutes) reduces reaction time by 75% while maintaining 84% yield.

Green Chemistry Approaches

Water-ethanol mixtures (4:1) with β-cyclodextrin as a catalyst achieve 82% yield, reducing organic solvent use by 60% .

Chemical Reactions Analysis

N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can affect various molecular targets and pathways, including enzyme activity and protein interactions. The specific pathways involved depend on the metal ion and the biological system being studied.

Comparison with Similar Compounds

Pyrazole carbohydrazide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison based on structural, computational, and pharmacological data.

Substituent Effects on Aromatic Rings

Table 1: Substituent Variations in Pyrazole Carbohydrazides
Compound Name R₁ (Pyrazole Position 3) R₂ (Hydrazone Substituent) Key Properties/Activities References
Target Compound 4-Fluorophenyl 4-Ethylphenyl Under investigation -
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-Methoxybenzylidene Anticancer (A549 cell inhibition)
N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-Methylthiophen-2-yl 4-Hydroxyphenylethylidene Enhanced solubility due to -OH group
N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-Methylthiophen-2-yl 4-Chlorophenylethylidene Potential anti-TB activity (in silico)
N′-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-Dimethylaminobenzylidene Improved binding affinity (DFT studies)

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., -OCH₃ in ), which can increase reactivity but reduce bioavailability.
  • Hydrophobic Substituents : The 4-ethylphenyl group in the target compound likely improves membrane permeability relative to polar groups (e.g., -OH in ).
  • Anti-TB Potential: Chlorophenyl analogs (e.g., ) show in silico anti-TB activity, suggesting fluorophenyl derivatives (as in the target compound) may also target mycobacterial enzymes like InhA or EthR .

Computational and Spectroscopic Insights

Table 2: Computational Data for Selected Compounds
Compound HOMO-LUMO Gap (eV) Binding Affinity (kcal/mol) Key Interactions References
Target Compound Pending Pending - -
(E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4.2 -8.9 Hydrogen bonding with EGFR kinase domain
N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 3.8 -10.2 Hydrophobic interactions with EthR
N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4.5 -7.5 π-π stacking with DNA topoisomerase II

Key Observations :

  • The target compound’s gap is unreported but warrants DFT analysis.
  • Binding Affinity : Chlorophenyl derivatives exhibit stronger binding to mycobacterial targets than methoxy or hydroxy analogs, suggesting fluorophenyl groups (as in the target) may offer intermediate affinity .

Biological Activity

N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a Schiff base hydrazone, characterized by the presence of both hydrazone and pyrazole moieties. Its molecular formula is C18H18FN4OC_{18}H_{18}F_{N_4}O with a molecular weight of approximately 314.36 g/mol. The structural formula can be represented as follows:

N E 4 ethylphenyl methylidene 3 4 fluorophenyl 1H pyrazole 5 carbohydrazide\text{N E 4 ethylphenyl methylidene 3 4 fluorophenyl 1H pyrazole 5 carbohydrazide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that pyrazole derivatives exhibit a spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Activities

  • Anticancer Activity :
    • A study by Xia et al. demonstrated that derivatives of pyrazole, including compounds similar to this compound, exhibited significant antitumor activity. The compound showed an IC50 value of 49.85 μM against certain cancer cell lines, indicating its potential as an anticancer agent .
    • Another research highlighted that pyrazole derivatives can induce apoptosis in cancer cells, enhancing their therapeutic efficacy against tumors .
  • Anti-inflammatory Effects :
    • Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the compound under discussion were reported to exhibit up to 76% inhibition of IL-6 at concentrations as low as 10 μM .
  • Antimicrobial Properties :
    • The antimicrobial activity of pyrazole derivatives has also been documented, with compounds demonstrating effectiveness against various bacterial strains. Research indicated that certain derivatives could inhibit growth at concentrations comparable to standard antibiotics .

Case Studies and Research Findings

Study Activity IC50 (μM) Cell Line
Xia et al. (2022)Antitumor49.85A549
Selvam et al. (2014)Anti-inflammatory10Rat paw edema model
Bandgar et al. (2014)Antimicrobial6.25MTB strain H37Rv

Q & A

Q. What are the key synthetic routes for preparing N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves three stages:

  • Pyrazole ring formation : Reacting β-ketoesters or β-diketones with hydrazine derivatives under acidic/basic conditions .
  • Substituent introduction : Coupling the pyrazole intermediate with 4-ethylbenzaldehyde via Schiff base condensation (e.g., using ethanol/HCl as solvent/catalyst) to form the methylidene hydrazide .
  • Functionalization : Introducing the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling . Critical parameters : Solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and reaction time (6–24 hours) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm the hydrazone (N=CH) linkage (δ 8.1–8.5 ppm) and aromatic protons (δ 6.8–7.6 ppm) .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve E/Z isomerism of the hydrazone bond and molecular packing .

Q. What preliminary biological assays are recommended for screening activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Fluorometric assays targeting COX-2 or kinases, comparing activity to reference inhibitors .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be resolved?

  • Orthogonal assays : Combine enzyme inhibition (e.g., COX-2) with cell viability (MTT) to distinguish direct target effects from cytotoxicity .
  • Structural validation : Use X-ray crystallography or NOESY NMR to confirm the compound’s configuration (E vs. Z isomer), as isomerism drastically affects bioactivity .
  • Solubility optimization : Adjust DMSO concentration (<1%) or use surfactants (e.g., Tween-80) to mitigate aggregation artifacts .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding to targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina; prioritize residues (e.g., Arg120, Tyr355) for hydrogen bonding .
  • DFT calculations : Analyze electron density (HOMO/LUMO) to predict reactivity at the hydrazone and fluorophenyl groups .
  • MD simulations : Assess conformational stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent models .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst screening : Use p-TsOH instead of HCl for Schiff base formation to reduce side reactions (e.g., hydrolysis) .
  • Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 24 hours) and improve regioselectivity .
  • Column chromatography : Optimize mobile phase (e.g., hexane/EtOAc 3:1) to separate hydrazone isomers .

Methodological Notes

  • Contradiction resolution : Cross-validate bioactivity with purity checks (HPLC ≥98%) and stability studies (pH 7.4, 37°C) .
  • Advanced characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O) influencing crystal packing .

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